molecular formula C10H12OS2 B7778712 S-Benzyl O-ethyl carbonodithioate

S-Benzyl O-ethyl carbonodithioate

Cat. No. B7778712
M. Wt: 212.3 g/mol
InChI Key: VZERTPFKMKYOGV-UHFFFAOYSA-N
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Description

S-Benzyl O-ethyl carbonodithioate is a useful research compound. Its molecular formula is C10H12OS2 and its molecular weight is 212.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-Benzyl O-ethyl carbonodithioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Benzyl O-ethyl carbonodithioate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Generation and Capture of Fluorinated Radicals : S-Benzyl O-ethyl carbonodithioate-related compounds have been used for the generation and capture of fluorinated radicals, facilitating the introduction of rare motifs onto olefinic substrates with high functional-group tolerance (Clemente-Tejeda & Zard, 2015).

  • Preparation of S-Methyl Arylcarbamothioates : These compounds are used in the methylthiocarbonylation of primary arylamines to produce S-methyl arylcarbamothioates, which are valuable in various chemical processes (Degani, Fochi, & Magistris, 2010).

  • N4-Benzoylation of Cytidylic and Deoxycytidylic Acids : S-Benzyl O-ethyl carbonodithioate derivatives have been used for the efficient benzoylation of nucleic acid derivatives, leading to high yields of N4-benzoylcytidine and N4-benzoyldeoxycytidine (Takaku, Shimada, Morita, & Hata, 1976).

  • Synthesis of Polyvinyl Alcohol Stereoblock Copolymer : Novel xanthates, including S-Benzyl O-ethyl carbonodithioate variants, have been synthesized for the design of polyvinyl alcohol (PVA) stereoblock copolymers, combining living cationic polymerization and RAFT/MADIX polymerization (Ma'Radzi et al., 2014).

  • Remote Benzylic C(sp3)–H Oxyfunctionalization : Related carbonodithioate compounds have been used in the remote benzylic C(sp3)–H oxyfunctionalization, facilitating the transformation of various aromatic compounds into valuable carbonyl compounds (Jiang et al., 2014).

  • Synthesis of Symmetrical and Unsymmetrical Sulfides and Disulfides : O-Ethyl-S-aryl carbonodithioate, a related compound, plays a key role in the synthesis of symmetrical and unsymmetrical sulfides and disulfides from aryl halides (Soleiman‐Beigi & Arzehgar, 2018).

properties

IUPAC Name

O-ethyl benzylsulfanylmethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZERTPFKMKYOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Benzyl O-ethyl carbonodithioate

Synthesis routes and methods

Procedure details

1 g of Ethanol was dissolved in 50 g of dimethylforamide, 0.44 g of sodium hydride (60% paraffin) was added thereto, and the mixture was stirred for 4 hours. 1.8 mL of carbon disulfide was gradually added thereto, and the mixture was stirred for 12 hours. 1.3 mL of benzylbromide was gradually added to the mixture and the resultant was stirred at room temperature for 12 hours. Then, the reaction was terminated by adding 1 mL of methanol thereto. Ice was added to the resultant, and the resultant was subjected to extraction using ethyl ether and dried using magnesium sulfate to prepare benzyl methoxydithiomate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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